Naphthalen-2-yl cyclohexylcarbamate

FAAH inhibition endocannabinoid structure-activity relationship

Naphthalen-2-yl cyclohexylcarbamate (CAS not widely registered; MF: C₁₇H₁₉NO₂; MW: 269.34 g/mol) is a synthetic aromatic carbamate consisting of a naphthalen-2-ol core bridged via a carbamate linkage to a cyclohexylamine moiety. The compound has been characterized in the patent literature as an inhibitor of both soluble epoxide hydrolase (sEH, IC₅₀ 210 nM) and fatty acid amide hydrolase (FAAH, IC₅₀ 320–324 nM), placing it within the cyclohexylcarbamic acid aryl ester class that includes benchmark FAAH inhibitors such as URB597.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B10851644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-2-yl cyclohexylcarbamate
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)OC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H19NO2/c19-17(18-15-8-2-1-3-9-15)20-16-11-10-13-6-4-5-7-14(13)12-16/h4-7,10-12,15H,1-3,8-9H2,(H,18,19)
InChIKeyZYHUWMGJJOBBCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalen-2-yl Cyclohexylcarbamate: A Dual-Activity sEH/FAAH Inhibitor Carbamate Scaffold


Naphthalen-2-yl cyclohexylcarbamate (CAS not widely registered; MF: C₁₇H₁₉NO₂; MW: 269.34 g/mol) is a synthetic aromatic carbamate consisting of a naphthalen-2-ol core bridged via a carbamate linkage to a cyclohexylamine moiety . The compound has been characterized in the patent literature as an inhibitor of both soluble epoxide hydrolase (sEH, IC₅₀ 210 nM) and fatty acid amide hydrolase (FAAH, IC₅₀ 320–324 nM), placing it within the cyclohexylcarbamic acid aryl ester class that includes benchmark FAAH inhibitors such as URB597 [1][2]. Its dual-target profile distinguishes it from single-mechanism carbamates and makes it a relevant tool compound for inflammation, pain, and metabolic disorder research [1].

Why Naphthalen-2-yl Cyclohexylcarbamate Cannot Be Replaced by Simpler N-Alkyl or Positional Analogs


The carbamate class of FAAH/sEH inhibitors exhibits extreme sensitivity to the N-alkyl substituent. Replacing the cyclohexyl group of naphthalen-2-yl cyclohexylcarbamate with a smaller N-methyl group (methyl-carbamic acid naphthalen-2-yl ester) results in a ~56-fold loss of FAAH inhibitory potency, highlighting the critical role of the cyclohexyl moiety in target engagement [1][2]. Similarly, shifting the carbamate substitution from the naphthalen-2-yl position to the naphthalen-1-yl position alters the spatial orientation of the aromatic ring and can profoundly affect binding to the active sites of both sEH and FAAH, potentially generating inactive or poorly active isomers that are not suitable for the same pharmacological models [3]. These structure-activity relationships demonstrate that seemingly minor structural changes yield functionally non-equivalent compounds, making generic substitution a high-risk procurement strategy without explicit verification of comparator-matched activity data.

Quantitative Differentiation Evidence for Naphthalen-2-yl Cyclohexylcarbamate vs. Analogs


FAAH Inhibition: 56-Fold Potency Gain Over N-Methyl Analog

In a rat brain membrane FAAH assay using [³H]anandamide as substrate, naphthalen-2-yl cyclohexylcarbamate (N-cyclohexyl analog) demonstrates an IC₅₀ of 324 nM, whereas the corresponding N-methyl analog (methyl-carbamic acid naphthalen-2-yl ester) requires an IC₅₀ of 18,300 nM to achieve the same level of enzyme inhibition [1][2]. This represents an approximately 56-fold improvement in inhibitory potency conferred solely by the cyclohexyl-for-methyl substitution at the carbamate nitrogen. The data originate from the same target (rat FAAH), same assay format, and same curated database (BindingDB/ChEMBL), allowing direct cross-comparison.

FAAH inhibition endocannabinoid structure-activity relationship carbamate

Dual sEH/FAAH Target Engagement: Differentiated from Single-Target Carbamates

Unlike widely cited FAAH-selective carbamates such as URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester), which displays negligible sEH activity, naphthalen-2-yl cyclohexylcarbamate simultaneously inhibits soluble epoxide hydrolase with an IC₅₀ of 210 nM (mouse sEH) and fatty acid amide hydrolase with an IC₅₀ of 320–324 nM (human and rat FAAH) [1][2]. The dual-inhibition property is explicitly captured in US Patent US8815951B2, which claims this compound class for the treatment of inflammation, hypertension, and ARDS—indications where simultaneous modulation of epoxyeicosatrienoic acid (EET) and endocannabinoid pathways is therapeutically desirable [2]. No equivalent dual-activity data exist for the N-methyl or N-ethyl naphthalen-2-yl carbamate analogs, indicating that the cyclohexyl group is a prerequisite for this polypharmacology.

soluble epoxide hydrolase FAAH dual inhibitor polypharmacology

Physicochemical Differentiation: Enhanced Lipophilicity Drives Membrane Partitioning vs. N-Alkyl Analogs

The naphthalen-1-yl cyclohexylcarbamate isomer (closest positional analog with available data) has a reported LogP of 4.47, significantly higher than typical N-methyl or N-ethyl carbamate analogs (estimated LogP ~2.5–3.0) [1]. While direct experimental LogP for naphthalen-2-yl cyclohexylcarbamate is not publicly catalogued, the isomeric naphthalen-1-yl analog demonstrates the lipophilicity contribution of the cyclohexyl-naphthyl scaffold. Higher LogP correlates with increased membrane partitioning capability, which is functionally relevant for a compound targeting membrane-bound enzymes such as FAAH (integral membrane protein) [2]. The N-methyl analog, by contrast, has a calculated logP near -0.29 (for the closely related methyl-carbamic acid aryl ester subclass), consistent with its poor membrane penetration and lower apparent cellular potency .

lipophilicity LogP membrane permeability carbamate

Synthetic Accessibility and Intermediate Utility: Brominated Derivative as a Versatile Building Block

The 8-bromo derivative, (8-bromonaphthalen-2-yl) N-cyclohexylcarbamate (CAS 565460-10-8, MW 348.2 g/mol), is a directly accessible synthetic intermediate that retains the core cyclohexylcarbamate pharmacophore while introducing a halogen handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . In contrast, the parent naphthalen-2-yl cyclohexylcarbamate lacks this synthetic vector, limiting its utility as a diversification platform. The brominated analog is synthesized under identical conditions (8-bromonaphthalen-2-amine + cyclohexyl isocyanate), ensuring that procurement of the bromo intermediate does not require re-optimization of the synthetic route . This contrasts with the N-methyl analog, which would require a different amine starting material and potentially altered reaction conditions, increasing procurement complexity.

organic synthesis building block halogenated intermediate derivatization

Procurement-Relevant Application Scenarios for Naphthalen-2-yl Cyclohexylcarbamate


Dual sEH/FAAH Inhibition in Neuroinflammation and Pain Models

The compound's demonstrated dual inhibition of sEH (IC₅₀ 210 nM) and FAAH (IC₅₀ 320–324 nM) makes it a tool compound of choice for pre-clinical models investigating the intersection of endocannabinoid and epoxyeicosatrienoic acid signaling, such as neuropathic pain, neuroinflammation, and anxiety [1]. Unlike URB597, which is FAAH-selective and requires co-administration with a separate sEH inhibitor to achieve dual-pathway modulation, naphthalen-2-yl cyclohexylcarbamate provides built-in polypharmacology from a single molecule, reducing dosing complexity and eliminating drug-drug interaction variables from experimental protocols [2]. Procurement should specify this compound when the research objective explicitly requires simultaneous elevation of anandamide and EET levels.

FAAH Structure-Activity Relationship (SAR) Studies Requiring High-Potency Cyclohexyl Carbamate Scaffolds

For laboratories building SAR libraries around the cyclohexylcarbamic acid aryl ester pharmacophore, the 56-fold potency advantage of the N-cyclohexyl derivative over the N-methyl analog (324 nM vs. 18,300 nM) establishes the cyclohexyl group as the minimum potency anchor for FAAH inhibition [3]. Using the N-methyl analog as a baseline in screening cascades would yield misleading structure-activity conclusions, as the potency deficit would obscure contributions from aryl ring modifications. Procurement of the N-cyclohexyl compound ensures that subsequent SAR exploration operates from a high-potency starting point, improving the dynamic range of biochemical and cellular assays.

Late-Stage Diversification via the 8-Bromo Cyclohexylcarbamate Intermediate

Medicinal chemistry teams requiring a functionalizable naphthalene-2-yl cyclohexylcarbamate scaffold should procure the 8-bromo derivative (CAS 565460-10-8) rather than the parent compound . The bromine atom at the C8 position enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination) without altering the cyclohexylcarbamate pharmacophore, allowing parallel synthesis of focused libraries for target optimization. This procurement strategy reduces the number of linear synthetic steps and associated lead times compared to purchasing the unsubstituted parent compound and performing electrophilic aromatic substitution separately.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Adequate Membrane Partitioning

The predicted high lipophilicity of the cyclohexyl-naphthyl scaffold (LogP ~4.5 based on isomeric data) supports its selection over low-LogP N-alkyl carbamate analogs (LogP < 3) for studies where passive membrane permeability and tissue distribution are critical for target engagement . In cell-based FAAH activity assays or in vivo behavioral models, the higher LogP of the cyclohexyl analog is expected to translate into superior cellular uptake and blood-brain barrier penetration relative to N-methyl or N-ethyl congeners. Procurement officers evaluating compounds for CNS-targeted pharmacological studies should verify LogP data and request the cyclohexyl variant when membrane partitioning is a key determinant of experimental success.

Quote Request

Request a Quote for Naphthalen-2-yl cyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.